7-(Cyclopropylmethyl)-2,7-diazaspiro[3.5]nonane
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Overview
Description
7-(Cyclopropylmethyl)-2,7-diazaspiro[35]nonane is a spirocyclic compound characterized by a unique structure that includes a cyclopropylmethyl group and a diazaspiro nonane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Cyclopropylmethyl)-2,7-diazaspiro[3.5]nonane typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under specific conditions to form the spirocyclic core. For example, N-Boc-4-piperidone can be used as a starting material, which undergoes a Wittig reaction to form N-Boc-4-methylenepiperidine. This intermediate is then subjected to a [2+2] cyclization reaction catalyzed by zinc/copper to form the spiro ketone. The spiro ketone is subsequently reduced to the desired alcohol using sodium borohydride, and finally, the Boc protecting group is removed using hydrochloric acid to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization and reduction steps, as well as advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7-(Cyclopropylmethyl)-2,7-diazaspiro[3.5]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropylmethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
7-(Cyclopropylmethyl)-2,7-diazaspiro[3.5]nonane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological targets.
Medicine: Explored for its potential therapeutic properties, including as a modulator of neurotransmitter receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 7-(Cyclopropylmethyl)-2,7-diazaspiro[3.5]nonane involves its interaction with specific molecular targets. For example, it may act as a positive allosteric modulator of AMPA receptors, enhancing their activity and potentially improving cognitive functions . The compound’s effects are mediated through its binding to specific sites on the receptor, leading to conformational changes that increase receptor activity.
Comparison with Similar Compounds
Similar Compounds
7-Azaspiro[3.5]nonane: A structurally related compound with similar spirocyclic core but lacking the cyclopropylmethyl group.
2-Oxa-7-azaspiro[3.5]nonane: Another related compound with an oxygen atom in the spirocyclic ring.
Uniqueness
7-(Cyclopropylmethyl)-2,7-diazaspiro[3.5]nonane is unique due to the presence of the cyclopropylmethyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity and its interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H20N2 |
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Molecular Weight |
180.29 g/mol |
IUPAC Name |
7-(cyclopropylmethyl)-2,7-diazaspiro[3.5]nonane |
InChI |
InChI=1S/C11H20N2/c1-2-10(1)7-13-5-3-11(4-6-13)8-12-9-11/h10,12H,1-9H2 |
InChI Key |
HNIIPZAGPIVACK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2CCC3(CC2)CNC3 |
Origin of Product |
United States |
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